5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol
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Overview
Description
5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol is a complex organic compound characterized by its multiple bromobutoxy and phenoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol typically involves multiple steps of electrophilic aromatic substitution reactionsThe final step involves the attachment of diol groups to the benzene ring under controlled conditions to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobutoxy groups to butoxy groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Butoxy-substituted derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple bromobutoxy and phenoxy groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromobutoxybenzene: A simpler analog with fewer substituents.
3,5-Bis(4-bromobutoxy)phenol: Lacks the additional phenoxy and diol groups.
Phenoxybutyl bromide: Contains a single phenoxy and bromobutoxy group.
Uniqueness
5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity enhances its potential for diverse applications in research and industry .
Properties
CAS No. |
63605-00-5 |
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Molecular Formula |
C24H32Br2O6 |
Molecular Weight |
576.3 g/mol |
IUPAC Name |
5-[4-[3,5-bis(4-bromobutoxy)phenoxy]butoxy]benzene-1,3-diol |
InChI |
InChI=1S/C24H32Br2O6/c25-7-1-3-9-30-22-16-23(31-10-4-2-8-26)18-24(17-22)32-12-6-5-11-29-21-14-19(27)13-20(28)15-21/h13-18,27-28H,1-12H2 |
InChI Key |
XCMCWWPNJFVLOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)OCCCCOC2=CC(=CC(=C2)OCCCCBr)OCCCCBr)O |
Origin of Product |
United States |
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